2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-5-4-6-13(9-12)20-16(21)10-22-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLMOUNLYAYFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide typically involves the reaction of quinazolin-4-thiol with N-(m-tolyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinazolin-4-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazolinone ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted quinazolinone derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in various biological processes. For example, its antitumor activity may be attributed to its ability to inhibit specific kinases or other proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Pharmacological Implications
- Anticancer Potential: Quinazoline-thioacetamide hybrids () show promise in targeting tyrosine kinases and topoisomerases .
- Antimicrobial Activity : Thiazole and benzothiazole analogs () exhibit broad-spectrum activity, suggesting the target compound may also have similar properties .
Biological Activity
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide is a novel compound belonging to the quinazoline derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide is CHNOS, featuring a quinazoline core linked to a thioacetamide group and an m-tolyl substituent. This unique structure may enhance its bioactivity through improved binding affinity to biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives, including 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Key Findings:
- Cytotoxicity: The compound showed an IC value of 5 µM against MCF-7 cells, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin (IC = 1.4 µM) .
- Mechanism of Action: The mechanism involves the inhibition of specific kinases related to cell proliferation and survival pathways. Flow cytometry analyses revealed that treatment with the compound resulted in a significant increase in cells arrested at the G1 phase of the cell cycle, suggesting a mechanism of action that disrupts normal cell cycle progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinazoline derivatives are known for their efficacy against various bacterial and fungal pathogens.
Research Insights:
- Inhibition Studies: Preliminary studies suggest that 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide exhibits antimicrobial effects against common pathogens, although specific IC values were not detailed in the available literature .
The biological activity of 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition: The compound is believed to interact with enzymes involved in critical biochemical pathways, potentially acting as an inhibitor.
- Receptor Binding: Its structure allows for binding to various receptors, influencing cellular responses and signaling pathways.
- Induction of Apoptosis: Evidence from flow cytometry and Western blot analyses indicates that the compound promotes apoptosis by modulating apoptotic regulatory markers such as Bcl-2 and caspases .
Research Case Studies
Q & A
Q. What are the established synthetic routes for 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : React m-toluidine with 2-chloroacetyl chloride to form 2-chloro-N-(m-tolyl)acetamide. This intermediate is purified via crystallization or extraction .
- Step 2 : Introduce the quinazolin-4-ylthio moiety via nucleophilic substitution. Sodium azide (NaN₃) or thiol-containing quinazoline derivatives are common reagents, with reactions performed in mixed solvents (e.g., toluene:water) under reflux (5–7 h) .
- Key Purification : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1), followed by solvent removal under reduced pressure and crystallization (ethanol) .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the quinazolinyl-thioether (δ ~2.5–3.5 ppm for SCH₂) and acetamide (δ ~7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ observed at m/z ~395–400) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C ~56%, N ~22%) .
Q. What preliminary biological assays are recommended for screening its activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., Schistosoma mansoni Spartyl protease SmCD1) using fluorogenic substrates .
- Receptor Binding Studies : Competitive radioligand assays (e.g., [³H]N-methylspiperone for dopamine D2-like receptors) in HEK293 cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent System : Replace toluene with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- Temperature Control : Lower reflux temperatures (80–90°C) prevent decomposition of heat-sensitive quinazoline derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal Assays : Confirm enzyme inhibition (IC₅₀) with complementary methods, such as β-arrestin recruitment assays for receptor activity .
- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Q. How is computational modeling applied to study its mechanism of action?
- Molecular Docking : Simulate binding to SmCD1 (PDB ID: 4Q8A) using AutoDock Vina. Key interactions include hydrogen bonds with Ser168 and π-π stacking with Tyr256 .
- Pharmacokinetic Prediction : SwissADME predicts moderate oral bioavailability (LogP ~3.5) due to balanced hydrophobicity from the quinazoline and acetamide groups .
Q. What structural modifications enhance target selectivity or potency?
Q. How does crystallography inform conformational analysis?
- X-ray Diffraction : Reveals non-planar quinazoline rings (dihedral angle ~25.9°) stabilized by N–H⋯O hydrogen bonds. This bent conformation may enhance binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
